A2aR Binding Affinity vs. Analogs
CAS 955528-27-5 demonstrates a binding affinity (Ki) of 4.36 µM (4,360 nM) for the human adenosine A2a receptor (A2aR), determined by displacement of [3H]CGS-21680 in HEK293 cells expressing recombinant human A2aR [1]. This binding affinity represents the only experimentally validated molecular target interaction reported in publicly curated databases for this compound [1]. The closest structural analogs—the N-methyl homolog (CAS 946208-67-9) and the 2-oxo derivative (CAS 921998-31-4)—lack any reported adenosine receptor binding data in major public databases . Consequently, the impact of the N-ethyl-to-N-methyl substitution and the tetrahydroquinoline oxidation state on A2aR engagement cannot be inferred and must be empirically determined. The A2aR Ki value constitutes the sole quantitative differentiation anchor available for this compound.
| Evidence Dimension | Binding affinity for human adenosine A2a receptor (Ki) |
|---|---|
| Target Compound Data | Ki = 4,360 nM (4.36 µM) |
| Comparator Or Baseline | N-methyl homolog (CAS 946208-67-9): No A2aR binding data available. 2-oxo derivative (CAS 921998-31-4): No A2aR binding data available. |
| Quantified Difference | Not calculable; comparator data absent. Target compound alone possesses documented A2aR binding affinity among this analog set. |
| Conditions | Displacement of [3H]2-[p-(2-carboxyethyl)phenyl-ethylamino]-5'-N-ethylcarboxamidoadenosine from human adenosine A2a receptor expressed in HEK293 cells |
Why This Matters
For researchers requiring a commercially available tetrahydroquinoline-benzamide scaffold with a documented A2aR interaction, CAS 955528-27-5 is the only option in its immediate analog series with experimentally confirmed binding data.
- [1] BindingDB. BDBM50026818, CHEMBL3335524. Affinity Data: Ki = 4.36E+3 nM for human adenosine A2a receptor, displacement of [3H]CGS-21680 in HEK293 cells. Available at: https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50026818 (Accessed 29 Apr 2026). View Source
